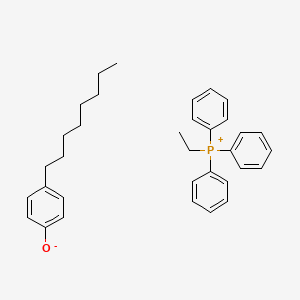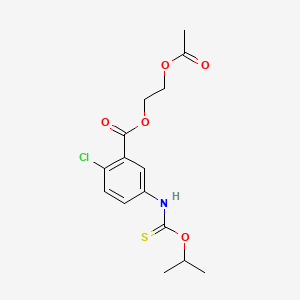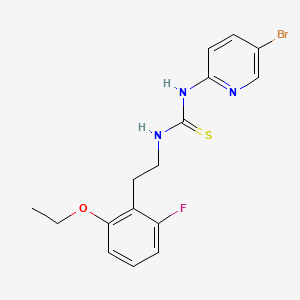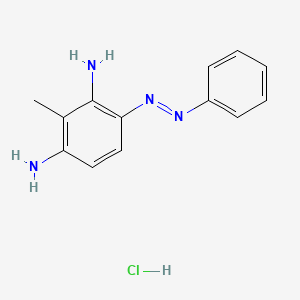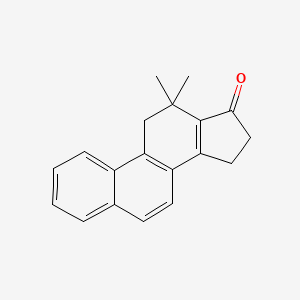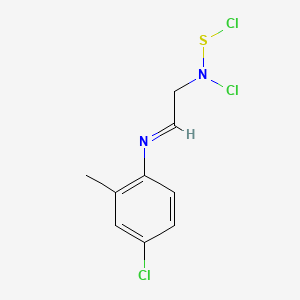
Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, is a chemical compound known for its unique structural and functional properties This compound is characterized by the presence of a sulfenyl chloride group attached to an amido moiety, which is further substituted with a 4-chloro-2-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, typically involves the reaction of 4-chloro-2-methylphenylamine with formaldehyde and hydrogen chloride. The reaction proceeds through the formation of an imine intermediate, which subsequently reacts with sulfur monochloride to yield the desired product. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfenyl chloride group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfinyl and sulfonyl derivatives, thiols, sulfides, and various substituted derivatives depending on the nucleophile used in the substitution reactions.
Applications De Recherche Scientifique
Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, involves its reactivity with various nucleophiles and electrophiles. The sulfenyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in synthetic chemistry to modify molecular structures and introduce functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, include:
Sulfenyl chlorides: Compounds with similar sulfenyl chloride groups but different substituents.
Sulfinyl and sulfonyl chlorides: Oxidized derivatives of sulfenyl chlorides.
Thioamides: Compounds with sulfur-containing amide groups.
Uniqueness
The uniqueness of Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, lies in its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of the 4-chloro-2-methylphenyl group enhances its stability and reactivity, making it a valuable reagent in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
61717-75-7 |
|---|---|
Formule moléculaire |
C9H9Cl3N2S |
Poids moléculaire |
283.6 g/mol |
Nom IUPAC |
[chloro-[2-(4-chloro-2-methylphenyl)iminoethyl]amino] thiohypochlorite |
InChI |
InChI=1S/C9H9Cl3N2S/c1-7-6-8(10)2-3-9(7)13-4-5-14(11)15-12/h2-4,6H,5H2,1H3 |
Clé InChI |
ZHEQOGLBEPPEGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)N=CCN(SCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



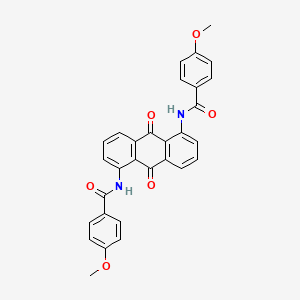

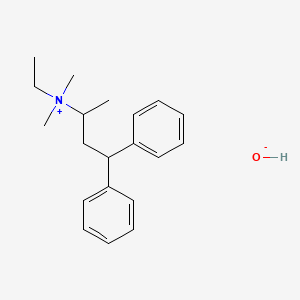
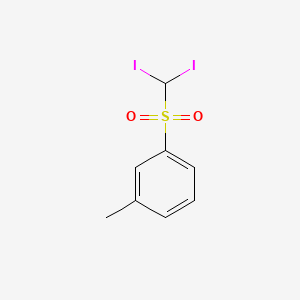
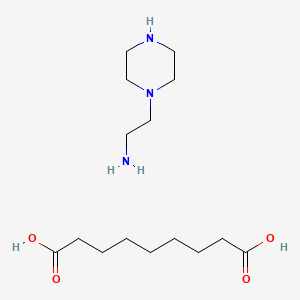

![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)
